molecular formula C8H10N2O B1456931 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956461-77-1

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B1456931
CAS No.: 956461-77-1
M. Wt: 150.18 g/mol
InChI Key: WLBFWQVBUBLMSS-UHFFFAOYSA-N
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Description

This compound features a bicyclic structure that includes a pyridine ring fused with an oxazepine ring, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine can be achieved through several methods. One common approach involves the proline-catalyzed direct Mannich/cyclization reaction between aqueous succinaldehyde and seven-membered oxazepine-imines, followed by an IBX-mediated oxidation sequence. This method yields high efficiency, with yields reaching up to 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of proline as a catalyst and the high yield of the reaction make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as IBX (o-iodoxybenzoic acid).

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the oxazepine ring.

Common Reagents and Conditions

    Oxidation: IBX is commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX typically results in the formation of oxidized derivatives of the original compound.

Scientific Research Applications

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an inhibitor of specific biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases like trypanosomiasis.

    Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into glycosomes in trypanosomes. This disruption leads to cell death in the parasites, highlighting its potential as a trypanocidal agent .

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
  • 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Uniqueness

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine stands out due to its specific inhibitory action on the PEX14-PEX5 interaction, which is not commonly observed in similar compounds. Its unique bicyclic structure also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBFWQVBUBLMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727565
Record name 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956461-77-1
Record name 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
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2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
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2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
Reactant of Route 6
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine

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